9-Bromononyl 8-bromooctanoate 9-Bromononyl 8-bromooctanoate
Brand Name: Vulcanchem
CAS No.: 819883-36-8
VCID: VC16808018
InChI: InChI=1S/C17H32Br2O2/c18-14-10-6-2-1-3-8-12-16-21-17(20)13-9-5-4-7-11-15-19/h1-16H2
SMILES:
Molecular Formula: C17H32Br2O2
Molecular Weight: 428.2 g/mol

9-Bromononyl 8-bromooctanoate

CAS No.: 819883-36-8

Cat. No.: VC16808018

Molecular Formula: C17H32Br2O2

Molecular Weight: 428.2 g/mol

* For research use only. Not for human or veterinary use.

9-Bromononyl 8-bromooctanoate - 819883-36-8

Specification

CAS No. 819883-36-8
Molecular Formula C17H32Br2O2
Molecular Weight 428.2 g/mol
IUPAC Name 9-bromononyl 8-bromooctanoate
Standard InChI InChI=1S/C17H32Br2O2/c18-14-10-6-2-1-3-8-12-16-21-17(20)13-9-5-4-7-11-15-19/h1-16H2
Standard InChI Key ZSUKFTSCDGLZPE-UHFFFAOYSA-N
Canonical SMILES C(CCCCOC(=O)CCCCCCCBr)CCCCBr

Introduction

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
9-Hydroxynonyl 8-bromooctanoate819883-41-5C17H33BrO3\text{C}_{17}\text{H}_{33}\text{BrO}_3365.346Hydroxyl, Bromoester
Ethyl 8-bromooctanoateN/AC10H19BrO2\text{C}_{10}\text{H}_{19}\text{BrO}_2251.160Bromoester
8-Bromooctanoic acidN/AC8H15BrO2\text{C}_8\text{H}_{15}\text{BrO}_2223.110Carboxylic acid, Bromo

Synthesis Pathways for Brominated Octanoate Derivatives

The synthesis of brominated esters often involves multi-step reactions, as demonstrated in the production of ethyl 8-bromooctanoate . A three-step method is outlined:

  • Substitution Reaction: 1,6-Dibromohexane reacts with diethyl malonate to form diethyl 2-(6-bromohexyl)malonate.

  • Hydrolysis and Decarboxylation: The malonate ester undergoes hydrolysis with calcium hydroxide (Ca(OH)2\text{Ca(OH)}_2) followed by decarboxylation at 105–135°C to yield 8-bromooctanoic acid.

  • Esterification: 8-Bromooctanoic acid is refluxed with ethanol under acid catalysis (e.g., concentrated sulfuric acid) to produce ethyl 8-bromooctanoate .

Reactivity and Applications in Pharmaceutical Intermediates

Brominated esters serve as key intermediates in drug synthesis. For example, 8-bromooctanoic acid is a precursor to fulvestrant intermediates, such as (7α,17β)-7-(9-bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate (CAS 875573-66-3), a steroidal compound used in breast cancer therapeutics . The bromine atoms enhance lipophilicity and binding affinity to estrogen receptors.

Table 2: Key Pharmaceutical Intermediates Derived from Brominated Esters

IntermediateCAS NumberMolecular FormulaRole in Drug Synthesis
Fulvestrant Intermediate N-3875573-66-3C29H43BrO3\text{C}_{29}\text{H}_{43}\text{BrO}_3Estrogen receptor antagonist
8-Bromooctanoic acid ethyl esterN/AC10H19BrO2\text{C}_{10}\text{H}_{19}\text{BrO}_2Alkylating agent in prodrugs

Analytical Characterization of Brominated Compounds

Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for characterizing brominated esters. In the synthesis of ethyl 8-bromooctanoate, GC is used to monitor reaction completion, while NMR confirms the structure via characteristic shifts for bromine (δ3.4ppm\delta \sim 3.4 \, \text{ppm}) and ester carbonyl groups (δ173ppm\delta \sim 173 \, \text{ppm}) . For 9-hydroxynonyl 8-bromooctanoate, high-resolution mass spectrometry (HRMS) would be essential to distinguish it from non-brominated analogs .

Challenges and Future Directions

The primary challenge in synthesizing 9-bromononyl 8-bromooctanoate lies in the steric hindrance introduced by the long alkyl chains, which may reduce reaction yields. Future research could explore catalytic methods to enhance efficiency, such as phase-transfer catalysts or microwave-assisted synthesis. Additionally, eco-friendly bromination techniques using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) warrant investigation to reduce reliance on hazardous reagents like PBr3\text{PBr}_3.

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